molecular formula C8H14O2 B1619844 Allyl valerate CAS No. 6321-45-5

Allyl valerate

Cat. No. B1619844
CAS RN: 6321-45-5
M. Wt: 142.2 g/mol
InChI Key: PWYXVVREDGESBB-UHFFFAOYSA-N
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Description

Allyl valerate , also known as prop-2-en-1-yl pentanoate , is an organic compound with the chemical formula C<sub>8</sub>H<sub>14</sub>O<sub>2</sub> . It belongs to the class of fatty acid esters . Valeric acid, also called pentanoic acid, serves as the precursor for the synthesis of allyl valerate. This compound is characterized by its fruity and sweet odor.



Synthesis Analysis

The synthesis of allyl valerate involves the esterification of valeric acid with allyl alcohol. The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid. The esterification reaction can be represented as follows:


[ \text{Valeric acid} + \text{Allyl alcohol} \rightarrow \text{Allyl valerate} + \text{Water} ]



Molecular Structure Analysis

The molecular structure of allyl valerate consists of an allyl group (prop-2-en-1-yl) attached to the pentanoate moiety. The allyl group imparts unsaturation due to the presence of a double bond. The ester linkage connects the allyl group to the pentanoate portion.



Chemical Reactions Analysis

Allyl valerate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation. Hydrolysis breaks the ester bond, yielding valeric acid and allyl alcohol. Transesterification involves the exchange of the ester group with another alcohol. Oxidation reactions may lead to the formation of corresponding acids or other functional groups.



Physical And Chemical Properties Analysis


  • Physical State : Allyl valerate exists as a colorless to pale yellow liquid.

  • Odor : It has a fruity, sweet, and slightly floral odor.

  • Boiling Point : The boiling point of allyl valerate is approximately 175°C .

  • Solubility : It is soluble in organic solvents such as ethanol and acetone.


Scientific Research Applications

1. Synthesis of Esters

Allyl valerate is used in the synthesis of esters of carboxylic and phosphoric acid. The process involves treating n-valeric acid with allyl diethyl phosphite and diethyl azodicarboxylate, resulting in the formation of allyl valeriate and diethyl N-(diethyl)phosphoryl hydrazodicarboxylate in good yields. This method is significant for the preparation of various esters (Mitsunobu & Yamada, 1967).

2. Coordination Chemistry

Allyl valerate, or its derivatives, find applications in coordination chemistry. For example, alkali metal complexes with ansa-tris(allyl) ligand, where allyl valerate is a component, demonstrate significant potential in this field. These complexes have been compared to cyclopentadienyl and ansa-metallocene ligands due to their similar valence electronic configurations (Layfield et al., 2007).

3. Study of Electronic States

The electronic states of the allyl radical, which includes allyl valerate, have been extensively studied using spin-coupled valence bond theory. This research is critical in understanding the doublet valence and Rydberg excited states of the allyl radical, which is vital for various applications in chemical and molecular physics (Oliva et al., 1997).

4. Allylic Substitution Reactions

Allyl valerate is involved in transition metal-catalyzed allylic substitution reactions. These reactions are important in organic synthesis, especially for forming C-C, C-N, and C-O bonds efficiently and in an environmentally benign manner. The use of unactivated allyl substrates, such as allyl alcohols, ethers, and amines, is significant in this context (Butt & Zhang, 2015).

5. Catalytic Processes

Allyl valerate plays a role in catalytic processes, like in scalable and sustainable electrochemical allylic C–H oxidation. This method is pivotal for the synthesis of natural products, medicines, and materials, offering an environmentally friendly alternative to traditional oxidations that often use toxic reagents (Horn et al., 2016).

Safety And Hazards


  • Flammability : Allyl valerate is flammable and should be handled with care.

  • Irritation : It may cause skin and eye irritation.

  • Ingestion : Ingestion can lead to gastrointestinal discomfort.


Future Directions

Research on allyl valerate continues to explore its applications beyond fragrance and flavor. Investigating its potential as a bioactive compound, its interactions with biological systems, and its environmental impact are areas of interest.


properties

IUPAC Name

prop-2-enyl pentanoate
Source PubChem
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InChI

InChI=1S/C8H14O2/c1-3-5-6-8(9)10-7-4-2/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYXVVREDGESBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70212577
Record name Allyl valerate
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Molecular Weight

142.20 g/mol
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Boiling Point

164.00 to 165.00 °C. @ 760.00 mm Hg
Record name Allyl valerate
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Product Name

Allyl valerate

CAS RN

6321-45-5
Record name 2-Propen-1-yl pentanoate
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Record name Allyl valerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Y Shigetomi, T Kojima, N Ono - Journal of Polymer Science Part …, 1990 - Wiley Online Library
… In the copolymerization of allyl valerate with vinyl acetate, little copolymerization occurred at higher ratios than 75 mol % allyl valerate in the feed. The feed ratios of monomers and the …
K Kassahun, P Hu, MP Grillo, MR Davis, L Jin… - Chemico-biological …, 1994 - Elsevier
… from [3,3-2H2]allyl valerate by an aUyl ester Claisen … of the residue afforded [3,3-2H2]allyl valerate (5.8 g, 50%). To a … 78C, after which [3,3-2H2]allyl valerate (2 g, 13.9 mmol) was added …
K Nandini, P Srinivas, BK Bettadaiah - Tetrahedron Letters, 2015 - Elsevier
… such as allyl valerate (1, Scheme 2), allyl heptanoate (3), allyl octanoate (4), allyl decanoate (5) and allyl dodecanoate (6). The reaction of allyl acylates such as allyl valerate and allyl …
AH Alidedeoglu, S Dutta, R Misra… - Journal of Polymer …, 2007 - Wiley Online Library
… , allyl butyrate, allyl isobutyrate, allyl valerate and allyl trimethylacetate, with vinyl acetate, … acetate (M 2 ): (r 1 = 0.51 and r 2 = 1.04), allyl valerate (M 1 )-vinyl acetate (M 2 ): (r 1 = 0.58 …
MM Heravi, N Ghalavand, M Ghanbarian… - Applied …, 2018 - Wiley Online Library
… Besides the original publication, was initially reported the reaction between n-valeric acid and allyl diethyl phosphite in the presence of DEAD leading into the formation of allyl valerate …
TYS But, PH Toy - Chemistry–An Asian Journal, 2007 - Wiley Online Library
… In the original publication, the first reaction reported was that of n-valeric acid with allyl diethyl phosphite and DEAD to produce allyl valerate and diethyl N-(diethyl)phosphoryl …
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… [FL-no: 09.741], allyl phenylacetate [FL-no: 09.790], 2hexenyl octanoate [FL-no: 09.841], allyl valerate [FL-no: 09.866], (E,Z)-2,6-nonadienyl acetate [FLno: 09.947], (2E)-2-… Allyl valerate …
EFSA Food Additives and Flavourings (FAF)… - EFSA …, 2019 - Wiley Online Library
… 09.866 Allyl valerate image II … The remaining three flavouring substances are two allyl esters (allyl crotonate [FL-no: 09.247] and allyl valerate [FL-no: 09.866]) and one phenylacetic acid-…
M Milanowski, F Monedeiro, M Złoch, IA Ratiu… - Analytical …, 2019 - Elsevier
… Acetic anhydride, allyl valerate, 2,3-dimethyldecane, 2-decanol and 2-ethyl-1-dodecanol … 3-methylbutanoic acid, allyl valerate and 5,9-dimethyl-2-decanone showed strong negative …
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2018 - Wiley Online Library
The Panel on Food Additives and Flavourings of the European Food Safety Authority was requested to evaluate the genotoxic potential of 74 flavouring substances from subgroup 1.1.1 …

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